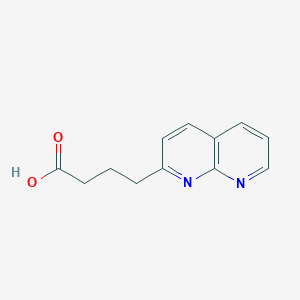

1,8-Naphthyridin-2-butyric acid

説明

Significance of the 1,8-Naphthyridine (B1210474) Scaffold in Drug Discovery

The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, is considered a "privileged scaffold" in medicinal chemistry due to its versatile synthesis, reactivity, and wide array of biological activities. tandfonline.comexlibrisgroup.com This structural motif is present in several commercially available drugs, highlighting its clinical relevance. tandfonline.com

Researchers have extensively explored 1,8-naphthyridine derivatives and have identified a broad spectrum of pharmacological properties. tandfonline.comnih.gov These include:

Antimicrobial and Antiviral Activity: The scaffold is a key component of several antibacterial agents, such as nalidixic acid and enoxacin, which function by inhibiting bacterial DNA gyrase. tandfonline.comresearchgate.netwikipedia.org Its derivatives have also shown potential against various viruses. nih.govnih.gov

Anticancer Properties: Numerous 1,8-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and interference with DNA replication. nih.govresearchgate.net Vosaroxin is a notable anticancer compound with this core that has been investigated in clinical trials. researchgate.net

Anti-inflammatory and Analgesic Effects: The scaffold has been associated with significant anti-inflammatory and pain-relieving properties. nih.govnih.gov

Central Nervous System (CNS) Activity: Derivatives have been investigated for their potential in treating neurological and psychiatric disorders, including Alzheimer's disease, depression, and anxiety. nih.govnih.govresearchgate.net They have also shown promise as anticonvulsant agents. researchgate.netnih.gov

Other Activities: The versatility of the 1,8-naphthyridine scaffold extends to a range of other biological effects, such as antioxidant, antimalarial, antihypertensive, and immunomodulatory activities. tandfonline.comnih.govresearchgate.net

The diverse biological profile of the 1,8-naphthyridine scaffold makes it a highly attractive framework for the design of new therapeutic agents targeting a wide range of diseases. exlibrisgroup.comresearchgate.net

Importance of Butyric Acid Moieties in Bioactive Compounds

Butyric acid, a short-chain fatty acid, and its derivatives are not merely simple aliphatic chains but play crucial roles in the biological activity and pharmacokinetic profiles of compounds. marketresearchintellect.comchemicalbull.com Butyric acid itself is a natural product of anaerobic fermentation in the colon and serves as a primary energy source for colonocytes. wikipedia.org

The incorporation of a butyric acid moiety into a larger molecule can influence its properties in several ways:

Histone Deacetylase (HDAC) Inhibition: Butyric acid and its derivatives are well-known inhibitors of histone deacetylases. nih.govnih.gov Aberrant HDAC activity is linked to the development of certain cancers, making HDAC inhibitors a target for cancer therapy. nih.govnih.gov

Improved Bioavailability and Pharmacokinetics: While butyric acid itself has a short half-life, creating derivatives or prodrugs can improve its metabolic stability and pharmacokinetic properties. nih.govresearchgate.net For example, esterification to form prodrugs can facilitate clinical use by preventing rapid metabolism. nih.gov

Modulation of Gut Health: Butyrate (B1204436) derivatives are recognized for their ability to regulate the gut microbiota, reduce inflammation, and enhance the integrity of the intestinal barrier. marketresearchintellect.comnih.gov This has led to their investigation for conditions like inflammatory bowel disease (IBD). marketresearchintellect.com

Anti-inflammatory and Immunomodulatory Effects: Butyric acid salts have been shown to stimulate immunomodulatory activity by reducing microbial colonization and suppressing inflammation. nih.govnih.gov

The butyric acid moiety can thus confer valuable therapeutic properties, particularly in the realms of cancer treatment and gastrointestinal disorders.

Overview of Research Trends in 1,8-Naphthyridin-2-butyric Acid Analogues

Research into analogues of this compound and related structures has focused on leveraging the combined potential of the two core motifs. Studies have explored the synthesis and biological evaluation of various derivatives, often with modifications to either the naphthyridine ring or the butyric acid side chain.

One area of significant interest has been the development of selective agonists for the cannabinoid CB2 receptor. A study on 1,8-naphthyridin-2-one derivatives and their analogues demonstrated that these compounds exhibit high selectivity for the CB2 receptor over the CB1 receptor. nih.gov This is particularly relevant for the treatment of neuroinflammatory conditions like multiple sclerosis, as CB2 activation is associated with immunomodulatory effects without the psychoactive side effects linked to CB1 activation. nih.gov The study found that these compounds could block the proliferation of activated lymphocytes and down-regulate the production of pro-inflammatory molecules. nih.gov

Furthermore, research has focused on the synthesis of various substituted 1,8-naphthyridine derivatives to explore their cytotoxic and antioxidant activities. researchgate.netnih.gov For instance, a series of 3-heterarylcarbonyl-1,8-naphthyridine derivatives were synthesized and tested for their in vitro cytotoxicity against cancer cell lines. researchgate.netnih.gov

The design of novel 1,8-naphthyridine-3-carbonitrile (B1524053) analogues has also been a fruitful area of research, particularly in the search for new anti-mycobacterial agents. rsc.orgrsc.org By employing molecular hybridization techniques, researchers have created compounds with potent activity against Mycobacterium tuberculosis. rsc.org

Data Tables

Table 1: Biological Activities of the 1,8-Naphthyridine Scaffold

| Biological Activity | Description | Key Examples/Targets | References |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth, particularly through DNA gyrase inhibition. | Nalidixic acid, Enoxacin | tandfonline.comresearchgate.netwikipedia.org |

| Anticancer | Induction of apoptosis, kinase inhibition, DNA intercalation. | Vosaroxin | nih.govresearchgate.net |

| Anti-inflammatory | Reduction of inflammation. | Various derivatives | nih.govnih.gov |

| CNS Activity | Potential treatment for neurodegenerative and psychiatric disorders. | CB2 receptor agonists | nih.govresearchgate.netnih.gov |

| Immunomodulatory | Modulation of the immune system. | CB2 receptor agonists | tandfonline.comnih.gov |

Table 2: Properties of Butyric Acid Moieties in Drug Design

| Property | Description | Therapeutic Relevance | References |

|---|---|---|---|

| HDAC Inhibition | Inhibition of histone deacetylase enzymes, affecting gene expression. | Cancer therapy | nih.govnih.gov |

| Improved PK | Enhanced metabolic stability and bioavailability through prodrug strategies. | Broader clinical application | nih.govresearchgate.net |

| Gut Health | Regulation of gut microbiota and intestinal barrier function. | Inflammatory bowel disease | marketresearchintellect.comnih.gov |

| Anti-inflammatory | Suppression of inflammatory pathways. | Chronic inflammatory conditions | nih.govnih.gov |

特性

IUPAC Name |

4-(1,8-naphthyridin-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10/h2-3,6-8H,1,4-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBITYXPNVQAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649692 | |

| Record name | 4-(1,8-Naphthyridin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-95-4 | |

| Record name | 1,8-Naphthyridine-2-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,8-Naphthyridin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,8 Naphthyridin 2 Butyric Acid Derivatives

Diastereoselective Synthesis Approaches for Chiral 1,8-Naphthyridin-2-butyric Acid Analogues

The generation of chiral centers in the butyric acid side chain and in fused ring systems of 1,8-naphthyridine (B1210474) analogues requires sophisticated diastereoselective synthetic methods. These approaches are crucial for obtaining enantiomerically pure compounds, which is often a prerequisite for potent and selective biological activity.

Rhodium-Catalyzed Asymmetric Additions in Butyric Acid Chain Elaboration

Rhodium-catalyzed asymmetric reactions represent a powerful tool for the enantioselective construction of carbon-carbon and carbon-heteroatom bonds. While direct examples for the elaboration of the butyric acid chain on a 1,8-naphthyridine core are not extensively documented, the principles of rhodium-catalyzed asymmetric additions can be applied to suitable precursors. For instance, rhodium-catalyzed asymmetric allylic substitution reactions are well-established for creating chiral centers. americanelements.com These reactions, when applied to appropriate allylic precursors, can lead to the formation of chiral β-branched esters and amides, which could serve as key intermediates in the synthesis of the butyric acid side chain. rsc.orgillinois.edu

The mechanism of these transformations often involves the formation of chiral rhodium-π-allyl complexes, where the stereochemical outcome is controlled by the chiral ligand coordinated to the rhodium center. nih.govnih.gov The choice of ligand is critical for achieving high enantioselectivity.

Table 1: Examples of Rhodium-Catalyzed Asymmetric Reactions

| Reaction Type | Catalyst System | Substrate Type | Product Type | Key Feature |

|---|---|---|---|---|

| Asymmetric Allylic Fluorination | Chiral diene-ligated rhodium | Morita-Baylis-Hillman trichloroacetimidates | 1,2-Disubstituted allylic fluorides | Dynamic kinetic asymmetric transformation. nih.gov |

| Asymmetric Allylic Amination | Rhodium complex | Allylic amines | Chiral β-branched esters/amides | Enantioselective isomerization followed by enamine exchange and oxidation. rsc.orgillinois.edu |

Alkylation Strategies for Naphthyridine and Pyrrolidine (B122466) Ring Systems

The introduction of alkyl groups onto the 1,8-naphthyridine and associated ring systems, such as a fused pyrrolidine, is a key step in building complex analogues. C-alkylation of naphthyridine derivatives can be achieved through various methods, including reaction with alkyl halides. For example, the thermal reaction of dimethoxy-1,5-naphthyridine with methyl iodide has been shown to yield C-alkylated products regiospecifically. rsc.org

The synthesis of chiral pyrrolidine rings, which can be fused to the naphthyridine core to create more complex polycyclic structures, often employs stereoselective methods. These can involve intramolecular C-H amination reactions catalyzed by engineered enzymes or transition metals like rhodium and iridium. organic-chemistry.orgnih.gov These methods allow for the construction of enantiopure pyrrolidines from acyclic precursors. researchgate.netmdpi.comrsc.org

General Synthetic Routes to the 1,8-Naphthyridine Core

The construction of the fundamental 1,8-naphthyridine ring system can be accomplished through several classic named reactions in heterocyclic chemistry. These methods typically involve the condensation and cyclization of appropriately substituted pyridine (B92270) precursors.

Friedlander and Skraup Reactions in 1,8-Naphthyridine Formation

The Friedlander synthesis is a widely used and relatively simple method for obtaining 1,8-naphthyridines in high yields. nih.gov It involves the condensation of a 2-aminopyridine-3-carboxaldehyde with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.orgacs.org The reaction is typically catalyzed by an acid or a base. Recent advancements have focused on developing greener methods, such as using ionic liquids as both solvent and catalyst. nih.gov

The Skraup reaction is another classic method for synthesizing quinolines, which can be adapted for the synthesis of naphthyridines. wikipedia.org The archetypal reaction involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. thieme-connect.dejst.go.jp This method allows for the direct, one-pot preparation of the naphthyridine core from a pyridinamine. thieme-connect.deacs.org However, the reactions can sometimes be vigorous and may produce low to moderate yields. thieme-connect.de

Table 2: Comparison of Friedlander and Skraup Reactions for 1,8-Naphthyridine Synthesis

| Feature | Friedlander Reaction | Skraup Reaction |

|---|---|---|

| Starting Materials | 2-Aminopyridine-3-carboxaldehyde and a carbonyl compound with an α-methylene group. nih.gov | Aminopyridine, glycerol, sulfuric acid, and an oxidizing agent. thieme-connect.de |

| Conditions | Typically acid or base catalysis; can be performed under milder conditions. nih.gov | Harsh conditions, including strong acid and high temperatures. thieme-connect.de |

| Yields | Generally higher yields. nih.gov | Often low to moderate yields. thieme-connect.de |

| Generality | A versatile method for a wide range of substituted naphthyridines. acs.org | Can be limited by the harsh reaction conditions. |

Vilsmeier-Haack Cyclization and Meth-Cohn Reaction for Naphthyridine Intermediates

The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org This reagent is a powerful electrophile that can react with electron-rich aromatic and heterocyclic rings to introduce a formyl group. thieme-connect.comchemistrysteps.comorganic-chemistry.orgambeed.com The Vilsmeier-Haack reaction can also be employed in cyclization reactions to form heterocyclic systems. For example, appropriately substituted amides can undergo intramolecular cyclization under Vilsmeier-Haack conditions to yield quinoline (B57606) and, by extension, naphthyridine derivatives. thieme-connect.com

The Meth-Cohn quinoline synthesis is a specific application of the Vilsmeier-Haack reaction for the synthesis of quinolines and related fused pyridines. chemistry-online.com This reaction involves the treatment of an acylanilide with the Vilsmeier reagent to produce a 2-chloro-3-substituted quinoline. This methodology can be adapted to the synthesis of 1,8-naphthyridine intermediates by using the appropriate aminopyridine derivatives as starting materials.

Thermal Cyclization Approaches from Aminopyridine Precursors

The Gould-Jacobs reaction is a notable thermal cyclization method for synthesizing the 1,8-naphthyridine core from aminopyridine precursors. evitachem.com This reaction involves the initial condensation of a 2-aminopyridine (B139424) derivative with a substituted malonic ester, such as diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization to form the pyridone ring of the naphthyridine system. evitachem.com The regioselectivity of the cyclization can be influenced by the position of substituents on the pyridine ring and the specific thermolysis technique employed. researchgate.net

A detailed investigation into the thermal cyclization of (pyridyl)aminomethylenemalonates has shown that the reaction can proceed in either the gas phase, through flash vacuum pyrolysis (FVP), or in the solution phase using conventional heating (reflux), microwave irradiation, or continuous flow techniques. researchgate.net The temperature is a critical parameter, with FVP being carried out at temperatures between 450–650 °C, while solution-phase methods are employed at 260–350 °C. researchgate.net The reaction conditions can be tuned to favor the formation of either the kinetically controlled pyridopyrimidinone or the thermodynamically favored naphthyridinone product. researchgate.net For instance, an efficient synthesis of 1,8‐naphthyridine‐4(1H)‐one sulfonamide derivatives has been described, starting from 4,6‐dimethyl‐2‐aminopyridine via thermolysis of the corresponding 2‐pyridylaminomethylene (Meldrum's acid derivative). researchgate.net

Microwave-Assisted and Catalyzed Syntheses of 1,8-Naphthyridines

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of 1,8-naphthyridine scaffolds, offering significant advantages over conventional heating methods, such as reduced reaction times, improved yields, and often solvent-free conditions. niscpr.res.injchps.comtsijournals.com This "e-chemistry" approach is considered environmentally benign and a step towards green chemistry. tsijournals.com

A prominent microwave-assisted method is the Friedlander condensation of 2-aminonicotinaldehyde with various carbonyl compounds containing an α-methylene group. niscpr.res.intsijournals.com This reaction can be effectively catalyzed by reagents such as ammonium (B1175870) acetate (B1210297) or 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions. niscpr.res.intsijournals.com For example, using ammonium acetate as a catalyst, 1,8-naphthyridines have been synthesized in good to excellent yields (80-92%) within a short reaction time of 2-5 minutes. niscpr.res.in The use of microwave irradiation has been shown to be more effective than conventional heating at the same temperature, suggesting a potential non-thermal microwave effect. niscpr.res.in

Similarly, DABCO-catalyzed Friedlander synthesis under microwave irradiation provides 1,8-naphthyridine derivatives in high yields (74-86%) in just a few minutes, avoiding the use of bulk solvents and simplifying the work-up procedure. tsijournals.com

| Catalyst | Reaction Conditions | Time (min) | Yield (%) | Reference |

| Ammonium Acetate | Solvent-free, 400 W | 2-5 | 80-92 | niscpr.res.in |

| DABCO (20 mol%) | Solvent-free, 600 W | 2.5-4.5 | 74-86 | tsijournals.com |

| Interactive Data Table: Comparison of Catalysts in Microwave-Assisted Friedlander Synthesis of 1,8-Naphthyridines |

Microwave assistance has also been successfully applied to multicomponent reactions for the synthesis of functionalized 1,8-naphthyridines. jchps.comresearchgate.net One such example is the one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehydes, 1-tetralone, and ammonium acetate in the presence of a strong base like NaH in dry DMF. jchps.com This protocol, under microwave irradiation at 240W for 10-12 minutes, leads to the formation of 5,6-dihydro-naphtho[g]benzo[b] niscpr.res.inajrconline.orgnaphthyridine derivatives. jchps.com

Furthermore, microwave irradiation has been utilized in the synthesis of more complex 1,8-naphthyridine-containing systems, such as indolo[2,3-b]dibenzo[b,g] niscpr.res.inajrconline.orgnaphthyridines via a p-TsOH catalyzed one-pot reaction, and in the preparation of 1,3,5-triazine-substituted niscpr.res.inajrconline.orgnaphthyridines. researchgate.netajrconline.org These methods highlight the versatility of microwave-assisted synthesis in accelerating the discovery of novel 1,8-naphthyridine derivatives. researchgate.net

Derivatization and Functionalization Strategies of the Naphthyridine-Butyric Acid System

The 1,8-naphthyridine-2-butyric acid scaffold serves as a versatile platform for the development of new chemical entities through various derivatization and functionalization strategies. These modifications are aimed at modulating the physicochemical and biological properties of the parent molecule.

Substituent Effects on the Naphthyridine Scaffold (e.g., C-6, 3-position)

The introduction of substituents at various positions of the 1,8-naphthyridine ring can significantly influence the molecule's properties. For instance, a study on the binding affinity of a series of 2-amino-1,8-naphthyridines to cytosine revealed that the introduction of methyl groups to the naphthyridine ring at positions C-5, C-6, and C-7 enhances binding affinity. nih.gov The binding constant increased with the number of methyl groups, suggesting that hydrophobic interactions play a key role. nih.gov

Specifically, the synthesis of 6-nitro-2-morpholino-1,8-naphthyridine-4-carboxylic acid has been reported, which can be further transformed into other derivatives. uobaghdad.edu.iq The nitro group at the C-6 position can be reduced to an amino group, which can then be acetylated. uobaghdad.edu.iq These transformations demonstrate how substituents at the C-6 position can be manipulated to create a variety of analogues. uobaghdad.edu.iq

Modifications at the 3-position are also common. For example, 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates can be synthesized via a multicomponent reaction of 2-aminonicotinaldehyde, Meldrum's acid, and an alcohol in the presence of anhydrous FeCl3. kthmcollege.ac.in The ester group at the 3-position offers a handle for further derivatization.

Introduction of Diverse Aryl and Heterocyclic Moieties

A variety of aryl and heterocyclic moieties can be introduced onto the 1,8-naphthyridine scaffold to expand its structural diversity. One approach involves the alkylation of a phenolic hydroxyl group attached to the naphthyridine ring. For example, 2-(p-hydroxyphenyl)-1,8-naphthyridine can be alkylated with ethyl chloroacetate (B1199739) under microwave irradiation to yield ethyl [p-(1,8-naphthyridin-2-yl)phenoxy]acetate. researchgate.net This ester can then be converted to the corresponding acetic acid hydrazide, which serves as a precursor for the synthesis of 5-aryl-2-[p-(1,8-naphthyridin-2-yl)phenoxymethyl]-1,3,4-oxadiazoles through condensation with aromatic aldehydes and subsequent oxidative cyclization. researchgate.net

Another strategy involves the direct coupling of heterocyclic systems. For example, 1,8-naphthyridinylpyrazolo[3,4-c]pyrazoles have been synthesized from 3-aryl-2-hydrazino-1,8-naphthyridines and 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde, followed by cyclization under microwave irradiation. researchgate.net Furthermore, 1,3,5-triazine (B166579) rings have been attached to the 1,8-naphthyridine core. ajrconline.org

Preparation of Difunctionalized 1,8-Naphthyridine Derivatives

The synthesis of 2,7-difunctionalized 1,8-naphthyridines has been achieved through various synthetic routes. nih.govresearchgate.net Starting from 2-amino-7-methyl-1,8-naphthyridine, a series of transformations can be carried out. researchgate.net For instance, the methyl group at C-7 can be oxidized to an aldehyde using selenium dioxide. researchgate.net This aldehyde can then be reduced to a hydroxymethyl group with sodium borohydride. nih.govresearchgate.net The amino group at C-2 can be acetylated to provide protection during these transformations and later deprotected. researchgate.net This approach has led to the synthesis of compounds such as 2-amino-7-hydroxymethyl-1,8-naphthyridine and 2-amino-1,8-naphthyridine-7-carboxaldehyde. nih.govresearchgate.net

Another example of difunctionalization involves the synthesis of 2,7-dimethyl-4-methoxy-1,8-naphthyridine from 2,7-dimethyl-4-chloro-1,8-naphthyridine by reaction with methanolic potassium hydroxide. nih.gov Furthermore, 2-amino-7-chloro-1,8-naphthyridine can be converted to 2-amino-7-azido-1,8-naphthyridine by treatment with sodium azide. nih.govresearchgate.net A milder method for the synthesis of 2,7-diamino-1,8-naphthyridine has also been reported. researchgate.net

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Acetylamino-7-methyl-1,8-naphthyridine | i) SeO₂, dioxane, 50-55°C, 4h | 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde | 75 | researchgate.net |

| 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde | i) NaBH₄, THF, N₂, 0.5h | 2-Acetylamino-7-hydroxymethyl-1,8-naphthyridine | 85 | nih.govresearchgate.net |

| 2,7-Dimethyl-4-chloro-1,8-naphthyridine | i) KOH, MeOH, 80°C, 4h | 2,7-Dimethyl-4-methoxy-1,8-naphthyridine | 90 | nih.gov |

| 2-Amino-7-chloro-1,8-naphthyridine | i) NaN₃, DMF, 60°C, 4h | 2-Amino-7-azido-1,8-naphthyridine | - | nih.govresearchgate.net |

| Interactive Data Table: Synthesis of Difunctionalized 1,8-Naphthyridine Derivatives |

Synthesis of Chalcone (B49325) Analogues Incorporating 1,8-Naphthyridine

Chalcones, characterized by the α,β-unsaturated ketone system, can be incorporated into the 1,8-naphthyridine framework to generate hybrid molecules. The synthesis of these chalcone analogues is typically achieved through a Claisen-Schmidt condensation reaction. kashanu.ac.irresearchgate.netkashanu.ac.ir This reaction involves the base-catalyzed condensation of a substituted 1,8-naphthyridine derivative containing a methyl ketone with an appropriate aldehyde. nih.gov

In one example, 2-morpholino-3-formyl-1,8-naphthyridine was condensed with 4-aminoacetophenone using a nano silicon dioxide imidazolidin sulfite (B76179) propyl silyl (B83357) trifloroacetate catalyst to produce (E)-3-(2-morpholino-1,8-naphthyridine-3-yl)-1-(4-aminophenyl)prop-2-en-1-one. kashanu.ac.irresearchgate.netkashanu.ac.ir This reaction highlights the use of heterogeneous catalysts in the synthesis of 1,8-naphthyridine chalcones. kashanu.ac.irresearchgate.netkashanu.ac.ir

The general synthetic approach often involves the preparation of a suitable 1,8-naphthyridine precursor with a formyl group, such as 2-chloro-1,8-naphthyridine-3-carbaldehyde, which can be synthesized via a Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. kashanu.ac.irresearchgate.netkashanu.ac.ir The chlorine atom can then be displaced by a nucleophile, like morpholine, before the condensation reaction to form the chalcone. kashanu.ac.ir

| 1,8-Naphthyridine Precursor | Aldehyde/Ketone | Catalyst/Base | Product | Reference |

| 2-Morpholino-3-formyl-1,8-naphthyridine | 4-Aminoacetophenone | Nano SiO₂ catalyst | (E)-3-(2-morpholino-1,8-naphthyridine-3-yl)-1-(4-aminophenyl)prop-2-en-1-one | kashanu.ac.irresearchgate.netkashanu.ac.ir |

| Interactive Data Table: Synthesis of 1,8-Naphthyridine Chalcone Analogues |

Optimization of Synthetic Pathways and Process Chemistry for this compound Structures

A common and efficient method for constructing the 1,8-naphthyridine skeleton is the Friedländer annulation. ekb.egnih.gov This reaction involves the condensation of 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group. ekb.eg For the synthesis of a precursor to this compound, a suitable starting material is 2-methyl-1,8-naphthyridine, which can be synthesized by reacting 2-aminonicotinaldehyde with acetone. researchgate.net

The optimization of the synthesis of 2-methyl-1,8-naphthyridine has been the subject of several studies. researchgate.net Key parameters that have been investigated include the choice of catalyst, solvent, and reaction temperature. A particularly noteworthy development is the use of green and sustainable methods, such as performing the reaction in water with a biocompatible catalyst like choline (B1196258) hydroxide. researchgate.net This approach not only provides high yields but also simplifies product isolation and reduces environmental impact. researchgate.net

The table below summarizes the optimization of the synthesis of 2-methyl-1,8-naphthyridine, a crucial intermediate for this compound.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | None | None | 50 | No Reaction | researchgate.net |

| 2 | None | H₂O | 50 | No Reaction | researchgate.net |

| 3 | Choline Hydroxide | H₂O | Room Temp | 75 | researchgate.net |

| 4 | Choline Hydroxide | H₂O | 50 | 99 | researchgate.net |

| 5 | KOH | EtOH | Reflux | Moderate | ekb.eg |

| 6 | t-BuOK | EtOH | 50 | High | nih.gov |

Once 2-methyl-1,8-naphthyridine is obtained, the next critical phase is the functionalization of the methyl group to build the butyric acid side chain. The methyl group at the 2-position of the 1,8-naphthyridine ring is sufficiently acidic to be deprotonated by a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to form a nucleophilic carbanion. This anion can then react with various electrophiles in a chain elongation strategy.

A plausible synthetic route to this compound from 2-methyl-1,8-naphthyridine would involve the following steps:

Deprotonation: Treatment of 2-methyl-1,8-naphthyridine with a strong base to generate the corresponding carbanion.

Alkylation: Reaction of the carbanion with a suitable three-carbon electrophile. A good candidate for this would be a protected 3-halopropanal or a similar synthon.

Further Transformation and Deprotection: Conversion of the introduced functional group into a carboxylic acid.

| Entry | Base | Electrophile | Solvent | Temperature (°C) | Expected Outcome |

| 1 | LDA | 1-bromo-3,3-dimethoxypropane | THF | -78 to rt | Chain elongation with a protected aldehyde |

| 2 | n-BuLi | Ethyl 3-bromopropanoate (B1231587) | THF/HMPA | -78 to 0 | Direct introduction of a propanoate ester |

| 3 | NaH | Acrylonitrile | DMSO | Room Temp | Michael addition to form a cyanopropyl intermediate |

Following the successful addition of a three-carbon unit, the terminal functional group must be converted into a carboxylic acid. For instance, if 1-bromo-3,3-dimethoxypropane is used as the electrophile, the resulting acetal (B89532) can be hydrolyzed under acidic conditions to yield the corresponding aldehyde. This aldehyde can then be oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent. If ethyl 3-bromopropanoate is used, simple ester hydrolysis under acidic or basic conditions would yield the desired butyric acid. In the case of using acrylonitrile, the nitrile group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions.

Biological Activities and Pharmacological Profiles of 1,8 Naphthyridin 2 Butyric Acid Derivatives

Integrin Inhibition as a Therapeutic Modality

While various compounds are being investigated for integrin inhibition in fibrotic diseases, a direct link between 1,8-Naphthyridin-2-butyric acid analogues and specific antagonism of the alpha-v beta-6 (αvβ6) integrin is not substantially supported by the available scientific literature. Research into 1,8-naphthyridine (B1210474) derivatives has explored their potential as antagonists for other integrin subtypes, such as αvβ3 nih.gov.

Alpha-v Beta-6 (αvβ6) Integrin Antagonism by Specific 1,8-Naphthyridine-Butyric Acid Analogues

Information regarding specific 1,8-Naphthyridine-Butyric Acid analogues as antagonists of αvβ6 integrin is not prominently featured in published research. The αvβ6 integrin is a key therapeutic target for conditions like idiopathic pulmonary fibrosis (IPF) due to its role in activating transforming growth factor-beta (TGF-β), a central mediator of fibrosis. While research into αvβ6 antagonists is active, the focus has been on other chemical scaffolds.

Molecular Interactions and Binding Mechanisms with Integrin Receptors, including Arg Mimicry and Metal Coordination

The binding of antagonists to RGD-dependent integrins like αvβ6 often involves mimicry of the Arginine-Glycine-Aspartic acid (RGD) motif present in natural ligands. This typically includes a cationic group to mimic the arginine guanidinium (B1211019) group and a carboxylic acid to mimic aspartic acid. Some inhibitor classes also rely on coordination with a metal ion in the integrin's metal ion-dependent adhesion site (MIDAS). While some 8-hydroxy naphthyridine derivatives have been shown to act through the sequestration of divalent metal cations in other biological contexts, specific data detailing these binding mechanisms for 1,8-naphthyridine derivatives with the αvβ6 integrin receptor is not available nih.gov.

In Vitro and In Vivo Efficacy Studies in Fibrotic Diseases, such as Idiopathic Pulmonary Fibrosis

There is a lack of specific in vitro and in vivo efficacy studies for this compound analogues in the context of idiopathic pulmonary fibrosis based on an αvβ6 antagonism mechanism. While some 1,8-naphthalidine derivatives have shown anti-fibrotic effects in models of liver fibrosis through pathways independent of integrin antagonism, this cannot be extrapolated to pulmonary fibrosis or an integrin-mediated mechanism nih.gov. The current approved treatments for IPF, such as pirfenidone (B1678446) and nintedanib, work by slowing the decline in lung function, but there is still a significant need for novel therapeutic options drugdiscoverytrends.comyoutube.comnih.gov.

Cannabinoid Receptor (CB2) Ligand Activity

In contrast to the ambiguity in integrin research, the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has been extensively and successfully developed as a source of potent and highly selective ligands for the cannabinoid receptor 2 (CB2). nih.govnih.gov

Selective CB2 Receptor Binding and Functional Activity Modulation by 1,8-Naphthyridin-2(1H)-one-3-carboxamides

Researchers have identified 1,8-naphthyridin-2(1H)-one-3-carboxamide as a highly suitable scaffold for creating new ligands with high affinity for the CB2 receptor, often in the nanomolar range, and significant selectivity over the CB1 receptor. nih.govacs.org This selectivity is crucial as it avoids the psychoactive side effects associated with CB1 receptor activation. nih.gov

A series of these compounds were synthesized and tested for their binding affinity at human CB1 and CB2 receptors. Many of the derivatives exhibited high selectivity and affinity for the CB2 receptor. nih.govnih.gov For instance, certain compounds with a benzyl (B1604629) group at the N-1 position and a 4-methylcyclohexylamide moiety at the C-3 position showed subnanomolar CB2 affinity and a selectivity ratio (CB1/CB2) of over 200. ebi.ac.uk These compounds have been shown to modulate immune cell activity, such as inhibiting human basophil activation and reducing the viability of leukemia cell lines, actions mediated by the CB2 receptor. nih.govebi.ac.uk

| Compound | N-1 Substituent | C-6 Substituent | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity Index (CB1 Ki / CB2 Ki) | Functional Activity |

|---|---|---|---|---|---|---|

| 5 | p-F-benzyl | H | 0.89 | >1000 | >1123 | Agonist |

| 14 | 2-Morpholinoethyl | H | 1.1 | >1000 | >909 | Agonist |

| 17 | p-F-benzyl | Phenyl | 1.8 | >1000 | >555 | Antagonist/Inverse Agonist |

| 18 | p-F-benzyl | Thiophen-2-yl | 1.3 | >1000 | >769 | Antagonist/Inverse Agonist |

| 23 | 2-Morpholinoethyl | Phenyl | 1.9 | >1000 | >526 | Antagonist/Inverse Agonist |

Structure-Activity Relationships Governing Agonist and Antagonist Properties Based on Substituent Introduction

The structure-activity relationship (SAR) for the 1,8-naphthyridin-2(1H)-one-3-carboxamide class is well-defined and particularly intriguing. The functional activity of these ligands—whether they act as agonists or antagonists/inverse agonists—is controlled by the substitution pattern, specifically at the C-6 position of the naphthyridine core. nih.govnih.gov

Studies have shown that when the C-6 position is unsubstituted (R=H), the resulting compounds generally behave as CB2 receptor agonists. nih.gov However, the introduction of various lipophilic groups, such as phenyl or thiophenyl moieties, at the C-6 position causes a distinct "functionality switch". nih.gov This modification converts the molecules from agonists into antagonists or inverse agonists, while largely maintaining high affinity and selectivity for the CB2 receptor. nih.govnih.gov

Docking studies suggest this switch may be related to the ability or inability of the ligand to stabilize a specific conformational state of the receptor, potentially by interacting with key amino acid residues like tryptophan W6.48, known as a "toggle switch". nih.gov The nature of the substituent at the N-1 position (e.g., p-fluorobenzyl or morpholinoethyl) also plays a significant role in modulating the binding affinity for the CB2 receptor. nih.govnih.gov

Cellular Effects and Immunomodulatory Potentials related to CB2 Receptor Activation

The cannabinoid receptor 2 (CB2) is primarily expressed in immune cells, suggesting the endocannabinoid system plays a significant role in immunomodulation. nih.gov Activation of the CB2 receptor is known to modulate immune cell functions and has been linked to anti-inflammatory effects. nih.gov In this context, novel classes of compounds, including 1,8-naphthyridine derivatives, have been developed that exhibit high selectivity and affinity for the CB2 receptor over the psychoactive CB1 receptor. nih.gov This selectivity makes them attractive candidates for therapeutic applications targeting inflammation without inducing unwanted central nervous system effects. nih.govnih.gov

Studies on activated lymphocytes from multiple sclerosis (MS) patients and healthy controls have demonstrated the immunomodulatory potential of these compounds. nih.gov Derivatives of 1,8-naphthyridine were found to block cell proliferation through a mechanism at least partially dependent on the CB2 receptor. nih.gov Furthermore, they down-regulated the production of the pro-inflammatory cytokine TNF-α without causing cell death. nih.gov At a molecular level, these compounds were shown to decrease the phosphorylation of key signaling proteins such as Akt, Erk, and NF-kB. nih.gov Notably, 1,8-naphthyridine and related quinoline (B57606) derivatives were more effective at inhibiting cell activation markers, like CD69 and CD54, on lymphocytes from MS patients compared to those from healthy controls. nih.govresearchgate.net Specifically, a 1,8-naphthyridin-2-one derivative successfully reduced the levels of cyclooxygenase-2 (Cox-2) in patient-derived lymphocytes. nih.gov These findings highlight the potential of CB2-selective 1,8-naphthyridine derivatives in modulating neuro-inflammatory processes. nih.gov

Antibacterial and Antimicrobial Actions

Certain 1,8-naphthyridine derivatives have demonstrated a significant ability to potentiate the efficacy of conventional antibiotics against multi-drug resistant (MDR) bacterial strains. nih.govnih.govmdpi.com While some of these derivatives, such as 7-acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB), show no direct antibacterial activity themselves (with Minimum Inhibitory Concentrations [MICs] ≥ 1024 µg/mL), they exhibit a powerful synergistic effect when combined with fluoroquinolone antibiotics. nih.govnih.govresearchgate.net

This antibiotic-modulating activity has been observed against clinically relevant MDR strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govnih.gov When used at subinhibitory concentrations (MIC/8), these 1,8-naphthyridine derivatives can significantly decrease the MIC of antibiotics like norfloxacin (B1679917), ofloxacin, and lomefloxacin (B1199960). nih.govresearchgate.net For example, the combination of 3-TNB with lomefloxacin resulted in a notable reduction in the antibiotic's MIC from 16 to 3.2 µg/mL against an E. coli strain. nih.gov This potentiation suggests a structure-activity relationship and points to these compounds as promising adjuvants in antibiotic therapy to combat infections caused by MDR bacteria. nih.govnih.gov

Table 1: Synergistic Effect of 1,8-Naphthyridine Derivatives on Fluoroquinolone MICs (µg/mL)

| Bacterial Strain | Antibiotic | Antibiotic MIC Alone | Antibiotic MIC with 1,8-Naphthyridine Derivative | Fold Reduction |

| E. coli 06 | Lomefloxacin | 16 | 3.2 (with 3-TNB) | 5x |

| S. aureus 10 | Norfloxacin | 512 | 128 (with 1,8-NA) | 4x |

| P. aeruginosa 24 | Ofloxacin | 256 | 64 (with 1,8-NA) | 4x |

Data sourced from studies on the antibiotic-modulating activity of 1,8-naphthyridine derivatives. The derivatives were used at subinhibitory concentrations (MIC/8). nih.gov

A primary mechanism by which 1,8-naphthyridine derivatives restore antibiotic sensitivity is through the inhibition of bacterial efflux pumps. nih.gov These transmembrane proteins are a major defense mechanism for bacteria, actively expelling toxic substances, including antibiotics, from the cell, thereby conferring resistance. nih.govmdpi.com

Derivatives of 1,8-naphthyridine have been specifically identified as inhibitors of NorA and MepA, efflux pumps found in Staphylococcus aureus that are responsible for extruding fluoroquinolones like norfloxacin and ciprofloxacin (B1669076). nih.govnih.gov Studies have shown that 1,8-naphthyridine sulfonamides, while lacking direct antibacterial properties, effectively reduce the MIC of norfloxacin and ethidium (B1194527) bromide in MDR S. aureus strains that express the NorA efflux pump. nih.govresearchgate.net This inhibition is further supported by fluorometric tests, which show an increase in the intracellular accumulation of fluorescent substrates when the pump is blocked. researchgate.net In silico molecular docking analyses corroborate these experimental findings, suggesting that the binding of 1,8-naphthyridines to the NorA pump is energetically favorable, primarily through hydrogen bonds and hydrophilic interactions. nih.govresearchgate.net By disabling these pumps, the derivatives ensure that the antibiotic reaches a sufficiently high intracellular concentration to exert its bactericidal effect. nih.govyoutube.com

The synergistic relationship between 1,8-naphthyridine derivatives and fluoroquinolone antibiotics is also rooted in their shared mechanism of action targeting bacterial DNA synthesis. nih.gov Fluoroquinolones function by inhibiting DNA gyrase (also known as topoisomerase II), an essential enzyme for bacterial survival that manages DNA coiling and untangling during replication. nih.gov Inhibition of this enzyme leads to breaks in the DNA, uncontrolled protein synthesis, and ultimately, bacterial cell death. nih.gov

Due to their structural similarities to quinolones, from which fluoroquinolones were developed, 1,8-naphthyridine derivatives can also bind to and inhibit bacterial topoisomerase II enzymes. nih.gov In silico and in vitro studies have confirmed that these derivatives can inhibit DNA gyrase, mirroring the action of fluoroquinolones. nih.gov A series of novel 1,8-naphthyridine derivatives were designed as potential topoisomerase II inhibitors, with molecular docking studies proposing a unique binding pattern for the most active compounds within the etoposide (B1684455) binding pocket of topoisomerase IIβ. nih.gov This dual action on the same critical pathway explains the potent synergistic effect observed when these compounds are used in combination, leading to a significant enhancement of antibacterial activity. nih.gov

Anticancer Potentials and Mechanisms

The 1,8-naphthyridine scaffold has emerged as a structure of interest in the development of anticancer agents, particularly through the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival. nih.govgoogle.com Certain hetarylaminonaphthyridine derivatives have been identified as inhibitors of ATP-consuming proteins, a broad category that includes numerous kinases, and have been patented for their potential use in cancer treatment. google.com

One derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, demonstrated potent anti-proliferative activity against various carcinoma cells. nih.gov The mechanism underlying this effect involves significant alterations to mitochondrial function, leading to the release of apoptogenic factors and subsequent cell death via apoptosis. nih.gov While the specific kinases targeted by this compound were not fully detailed, its efficacy highlights the potential of the naphthyridine core in designing new anticancer drugs. nih.gov Other research has investigated the role of related compounds, such as 8-Cl-adenosine (a metabolite of 8-Cl-cAMP), which inhibits the proliferation of human thyroid cancer cells. nih.gov Although this effect was found to be independent of Protein Kinase A (PKA), it underscores the diverse ways in which nucleoside analogues and related heterocyclic structures can interfere with cancer cell growth. nih.gov

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

Derivatives of 1,8-naphthyridine have demonstrated the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, positioning them as potential anticancer agents. nih.govekb.eg

One study focused on a new 4-phenyl-1,8-naphthyridine derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, and found it to have potent anti-proliferative activity against carcinoma cells. nih.gov This compound was shown to impair cell cycle progression and induce apoptosis, with its effectiveness being comparable to established microtubule-deranging drugs. nih.gov The ability of this derivative to affect both the cell cycle and the mitotic spindle at low micromolar concentrations suggests its potential as a valuable tool in controlling cancer cell proliferation. nih.gov

Furthermore, research into other 1,8-naphthyridine analogues has highlighted their role as apoptosis-inducing agents and their capacity to cause cell cycle arrest. ekb.eg For instance, certain novel 2-phenyl-7-methyl-1,8-naphthyridine derivatives have exhibited significant cytotoxic activity against human breast cancer cell lines (MCF7). researchgate.net Some of these compounds displayed IC50 values comparable to the reference drug staurosparine, while others showed even greater activity. researchgate.net

Similarly, novel 1,8-naphthalimide (B145957) derivatives, which share a related structural motif, have been shown to induce apoptosis and cause G2/M cell cycle arrest in glioblastoma (GBM) cell lines. nih.gov These compounds are believed to exert their effects by inducing DNA damage. nih.gov The mechanism of action for many 1,8-naphthyridine derivatives in cancer therapy involves several pathways, including the induction of apoptosis and cell cycle arrest. ekb.eg

Table 1: Effects of 1,8-Naphthyridine Derivatives on Apoptosis and Cell Cycle

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

| 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine | Carcinoma cells | Impaired cell cycle progression, induced apoptosis | nih.gov |

| Novel 2-phenyl-7-methyl-1,8-naphthyridine derivatives | Human breast cancer (MCF7) | Cytotoxic activity, IC50 values comparable to or better than staurosparine | researchgate.net |

| Novel 1,8-naphthalimide derivatives | Glioblastoma (GBM) | Induced apoptosis, G2/M cell cycle arrest | nih.gov |

Modulation of DNA-Related Enzymes, including Topoisomerase I and II

A significant mechanism through which 1,8-naphthyridine derivatives exert their anticancer effects is by modulating the activity of DNA-related enzymes, particularly topoisomerases I and II. ekb.eg These enzymes are crucial for DNA replication, transcription, and repair, making them prime targets for cancer chemotherapy.

Several 1,8-naphthyridine derivatives have been specifically designed and identified as inhibitors of topoisomerase I and II. ekb.eg For example, the anticancer activity of voreloxin, a known 1,8-naphthyridine derivative, is attributed to its inhibition of topoisomerase II. researchgate.net Research has focused on designing other 1,8-naphthyridines that can intercalate with DNA and inhibit topoisomerase II. researchgate.net

Studies on 1,8-naphthalimide derivatives, which are structurally related, have also demonstrated their ability to target topoisomerase II. nih.govfrontiersin.org These compounds can intercalate into DNA base pairs, leading to DNA denaturation and subsequent inhibition of topoisomerase II activity, which ultimately results in apoptosis of tumor cells. nih.govfrontiersin.org The overexpression of topoisomerase II in many types of tumors makes it a valuable molecular target for the development of new anticancer drugs. nih.gov

Furthermore, some 1,4-dihydro tandfonline.comnih.govnaphthyridine derivatives have been synthesized and identified as potent inhibitors of E. coli DNA gyrase, a type II topoisomerase. nih.gov Docking studies have confirmed a strong interaction between these compounds and the DNA gyrase enzyme. nih.gov

Table 2: Modulation of DNA-Related Enzymes by 1,8-Naphthyridine Derivatives

| Compound/Derivative | Enzyme Target | Mechanism of Action | Reference |

| Voreloxin | Topoisomerase II | Inhibition | researchgate.net |

| 1,8-Naphthalimide derivatives | Topoisomerase II | Intercalation with DNA, inhibition of enzyme activity | nih.govfrontiersin.org |

| 1,4-dihydro tandfonline.comnih.govnaphthyridine derivatives | E. coli DNA gyrase (Type II Topoisomerase) | Inhibition | nih.gov |

Effects on Angiogenesis, Ras Protein Pathways, and Telomerase Activity

The anticancer activity of 1,8-naphthyridine derivatives extends to the inhibition of angiogenesis, modulation of Ras protein pathways, and inhibition of telomerase activity. ekb.eg These mechanisms are critical in controlling tumor growth and metastasis.

Angiogenesis Inhibition: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and survival. Some 1,8-naphthyridine derivatives have been identified as angiogenesis inhibitors, thereby cutting off the nutrient supply to tumors. ekb.eg

Ras Protein Pathway Inhibition: The Ras family of proteins are key signaling molecules involved in cell proliferation, differentiation, and survival. Mutations in Ras genes are common in many cancers, leading to uncontrolled cell growth. Certain 1,8-naphthyridine derivatives have been shown to act as Ras protein inhibitors, thus interfering with these oncogenic signaling pathways. ekb.eg

Telomerase Inhibition: Telomerase is an enzyme that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. The 1,8-naphthyridine scaffold has been investigated for its potential to inhibit telomerase activity, which would limit the proliferative capacity of cancer cells. researchgate.net

Neurological and Central Nervous System Activities

The 1,8-naphthyridine scaffold has been recognized for its potential in treating neurological and central nervous system (CNS) disorders. nih.gov Derivatives have shown promise in addressing conditions such as neurodegenerative diseases and depression. exlibrisgroup.comnih.gov

GABA Receptor Ligand Interactions by Related Naphthyridine Compounds

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, and its receptors (GABA-A receptors) are important targets for drugs that treat anxiety, sleep disorders, and epilepsy. mdpi.com While direct studies on this compound are limited in this context, related naphthyridine compounds and other heterocyclic structures have been investigated for their interactions with GABA receptors.

For instance, various compounds have been identified as modulators of GABA-A receptors, acting at different binding sites. nih.gov Benzodiazepines, for example, bind to a high-affinity site in the extracellular domain and a low-affinity site in the transmembrane domain. nih.gov Research on other heterocyclic compounds, such as indole (B1671886) derivatives, has identified them as GABA-A modulators. nih.gov Flavonoids, another class of natural compounds, have also been shown to be high-affinity ligands for the benzodiazepine (B76468) binding site on GABA-A receptors. researchgate.net These findings suggest that the broader class of naphthyridine-related compounds could potentially interact with GABA receptors, although specific research on this compound is needed to confirm this.

Anticonvulsant Properties of Naphthyridine Derivatives

The 1,8-naphthyridine scaffold has been explored for its anticonvulsant properties. researchgate.netnih.govbenthamdirect.com Epilepsy is a common neurological disorder, and there is a continuous need for new and more effective antiepileptic drugs. pcbiochemres.com

One study involved the synthesis of aminopropyloxy derivatives of 1,8-naphthyridines and their evaluation for anticonvulsant activity. researchgate.net These compounds were tested for their ability to prevent pentylenetetrazole (PTZ)-induced seizures in mice, a common preliminary screening test for potential anticonvulsant drugs. researchgate.net The study found that the aliphatic amino derivatives of the synthesized compounds were more potent as anticonvulsants compared to the aromatic derivatives. researchgate.net This suggests that the 1,8-naphthyridine structure can be modified to enhance its anticonvulsant effects.

Diverse Biological Activities of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine scaffold is a versatile platform that exhibits a wide array of biological activities beyond its anticancer and neurological effects. tandfonline.comexlibrisgroup.comnih.gov This broad spectrum of activity has made it a subject of intense research in medicinal chemistry. tandfonline.comexlibrisgroup.com

The diverse pharmacological profile of 1,8-naphthyridine derivatives includes:

Antimicrobial and Antiviral Activity: These compounds have shown efficacy against various bacteria and viruses. nih.gov

Anti-inflammatory and Analgesic Effects: They possess properties that can reduce inflammation and relieve pain. nih.gov

Antioxidant Properties: Some derivatives act as antioxidants, which can protect cells from damage caused by free radicals. nih.gov

Cardiovascular Effects: Certain derivatives have been investigated for their potential as anti-hypertensive agents and for their effects on beta-adrenergic receptors. nih.govnih.gov

Other Activities: The scaffold has also been associated with anti-allergic, antimalarial, anti-osteoporotic, and immunomodulatory activities, among others. nih.govnih.gov

The wide range of biological properties establishes 1,8-naphthyridines as potent scaffolds in therapeutic and medicinal research, with ongoing efforts to synthesize new derivatives and explore their potential applications. nih.gov

Anti-inflammatory and Anti-allergic Responses

Derivatives of the 1,8-naphthyridine scaffold have demonstrated notable anti-inflammatory activities. Research into various analogues has revealed their potential to modulate key inflammatory pathways. For instance, certain 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties, with some compounds exhibiting significant activity in preclinical models. nih.gov The mechanism of action for these compounds often involves the inhibition of pro-inflammatory mediators.

One study on a 1,8-naphthyridin-2-one derivative highlighted its ability to down-regulate the production of tumor necrosis factor-alpha (TNF-α), a critical cytokine in the inflammatory cascade. nih.gov Furthermore, this derivative was found to reduce the levels of cyclooxygenase-2 (Cox-2) in lymphocytes from patients with multiple sclerosis, indicating a direct impact on the enzymatic pathways that produce inflammatory prostaglandins. nih.gov The anti-inflammatory effects of these derivatives are also linked to the suppression of key signaling pathways, such as the NF-κB and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in the expression of multiple inflammatory genes.

The general anti-inflammatory and anti-allergic potential of related compounds can be attributed to several mechanisms, including the modulation of inflammatory cells like macrophages and lymphocytes, and the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX). nih.gov While direct studies on the anti-allergic responses of this compound are limited, the known anti-inflammatory mechanisms of its parent structures suggest a potential to interfere with allergic inflammatory cascades.

Table 1: Anti-inflammatory Activity of Selected 1,8-Naphthyridine Derivatives

| Compound/Derivative | Model/System | Key Findings | Reference |

| 1,8-Naphthyridin-2-one derivative | Activated lymphocytes from MS patients | Down-regulated TNF-α production; Reduced Cox-2 levels. | nih.gov |

| 5-(alkylamino)-N,N-diethyl nih.govnih.govnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides | Carrageenan-induced paw edema in rats | Exhibited good anti-inflammatory properties. | nih.gov |

Antiparasitic Effects

The search for novel antiparasitic agents has led to the investigation of various heterocyclic compounds. While direct evidence for the antiparasitic activity of this compound is not extensively documented, the broader class of 1,8-naphthyridine derivatives has shown promise. These compounds share structural similarities with other nitrogen-containing heterocycles known for their antimicrobial properties. mdpi.com

Research into related structures, such as nitro-containing compounds, has demonstrated significant activity against various parasites, including Trypanosoma brucei, the causative agent of sleeping sickness. nih.gov The mechanism of action for some of these compounds involves the inhibition of crucial parasitic enzymes. For example, inhibitors of histone deacetylase 8 (HDAC8) in Schistosoma mansoni, the parasite responsible for schistosomiasis, have shown antiparasitic effects. nih.gov Given that butyric acid itself is a known histone deacetylase inhibitor, this suggests a potential avenue of investigation for this compound derivatives.

Furthermore, some 1,8-naphthyridine derivatives have been found to enhance the activity of existing antibiotics against multi-resistant bacterial strains, indicating their potential to interfere with microbial defense mechanisms that could be relevant to antiparasitic action. mdpi.com

Table 2: Antiparasitic Activity of Related Compound Classes

| Compound Class | Target Organism/Disease | Mechanism of Action (where known) | Reference |

| Nitro-containing compounds | Trypanosoma brucei (Sleeping Sickness) | Not specified in the provided context. | nih.gov |

| Mercaptoacetamide derivative | Schistosoma mansoni (Schistosomiasis) | Inhibition of histone deacetylase 8 (HDAC8). | nih.gov |

Cardiovascular System Modulation

The influence of this compound derivatives on the cardiovascular system is an area of emerging research. The butyric acid moiety of the compound is known to exert effects on the cardiovascular system. Studies on sodium butyrate (B1204436) have shown that it can suppress the cardiac expression of hypertrophic markers and proinflammatory mediators in animal models. nih.govresearchgate.net This includes the reduction of beta-myosin heavy chain (β-MHC), c-fos, c-jun, and nuclear factor kappa B (NF-κB). nih.gov

In research involving mice with a genetic predisposition to cardiac hypertrophy, treatment with sodium butyrate led to a significant reduction in the expression of these markers. nih.gov Furthermore, sodium butyrate administration was associated with improved cardiac function, as evidenced by increased fractional shortening and reduced systolic and diastolic parameters. nih.gov The mechanism for these effects is linked to the inhibition of histone deacetylase (HDAC) activity. nih.gov

Conversely, a study on a series of 1-alkyl-7-(2-hydroxy-3-alkylaminopropoxy)-1,8-naphthyridin-2-ones found that these specific derivatives were devoid of beta-blocking activity, a common mechanism for cardiovascular drugs. nih.gov This suggests that the cardiovascular effects of 1,8-naphthyridine derivatives may be highly dependent on their specific substitution patterns.

Table 3: Cardiovascular Effects of Butyric Acid and 1,8-Naphthyridine Derivatives

| Compound | Model | Key Findings | Reference |

| Sodium Butyrate | Gene-disrupted haplotype mice | Suppressed cardiac hypertrophic markers (β-MHC, c-fos, c-jun, NF-κB); Reduced HDAC activity; Improved cardiac function. | nih.govresearchgate.net |

| 1-alkyl-7-(2-hydroxy-3-alkylaminopropoxy)-1,8-naphthyridin-2-ones | Not specified | Devoid of beta-blocking activity. | nih.gov |

Immunoregulatory Functions

The immunomodulatory properties of 1,8-naphthyridine derivatives have been investigated, particularly in the context of autoimmune diseases. A notable study on a novel 1,8-naphthyridin-2-one derivative demonstrated its potential as an immunomodulatory agent. nih.gov This compound was found to be a selective agonist for the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells. nih.gov

In activated lymphocytes isolated from patients with multiple sclerosis, this 1,8-naphthyridin-2-one derivative blocked cell proliferation. nih.gov The mechanism for this effect was partially attributed to its action on the CB2 receptor. nih.gov Furthermore, the compound down-regulated the production of TNF-α and the phosphorylation of Akt, Erk, and NF-κB, all of which are critical for immune cell activation and inflammatory responses. nih.gov

Interestingly, the study found that this 1,8-naphthyridine derivative was more efficient at inhibiting cell activation markers in lymphocytes from multiple sclerosis patients compared to healthy controls. nih.gov These findings suggest that such compounds could have a therapeutic application in neuro-inflammatory conditions by modulating immune cell function. nih.gov

Table 4: Immunoregulatory Effects of a 1,8-Naphthyridin-2-one Derivative

| Compound/Derivative | Cell Type | Key Immunoregulatory Functions | Reference |

| 1,8-Naphthyridin-2-one derivative | Activated lymphocytes (from MS patients and healthy controls) | Blocked cell proliferation; Down-regulated TNF-α production; Down-regulated Akt, Erk, and NF-κB phosphorylation; Inhibited cell activation markers more efficiently in MS patient-derived lymphocytes. | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1,8 Naphthyridin 2 Butyric Acid Analogues

Influence of Naphthyridine Ring Substitution on Biological Activity and Selectivity

Substitutions on the core 1,8-naphthyridine (B1210474) ring system are a critical determinant of both the biological activity and selectivity of these compounds. Modifications at the N-1 and C-6 positions have been shown to be particularly influential in modulating the pharmacological profile, especially for ligands targeting cannabinoid receptors.

Research into 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives reveals that the substituent at the N-1 position plays a significant role in defining the affinity for the CB2 receptor. nih.govacs.org Initial optimization efforts focused on introducing a variety of alkyl and arylalkyl substituents at this position to improve binding. acs.org For instance, substituting the N-1 position with groups like n-pentyl or benzyl (B1604629) has been a successful strategy to increase both affinity and selectivity for the CB2 receptor. nih.govnih.gov

The C-6 position of the naphthyridine scaffold has been identified as a functional "switch" that can convert a compound's activity from agonism to antagonism or inverse agonism. acs.orgbgu.ac.il Studies have demonstrated that when the C-6 position is unsubstituted, the resulting ligands typically act as CB2 receptor agonists. nih.govacs.org However, the introduction of even small substituents at this position can dramatically alter the functional outcome, leading to compounds that act as antagonists or inverse agonists. acs.orgbgu.ac.il This finding is crucial for designing molecules with a specific desired mechanism of action, whether it be to activate or block the receptor.

| Position | Substituent Type | Effect on Biological Activity | Reference |

| N-1 | Alkyl (e.g., n-pentyl), Benzyl | Increases affinity and selectivity for the CB2 receptor. | acs.orgnih.gov |

| C-6 | Unsubstituted | Generally confers CB2 agonist activity. | nih.govacs.org |

| C-6 | Substituted (e.g., with an aryl group) | Can switch functionality from agonist to antagonist/inverse agonist. | nih.govacs.orgbgu.ac.il |

Impact of Butyric Acid Chain Modifications and Side Chain Substituents on Pharmacological Profiles

While the prompt specifies a butyric acid chain, the most closely related and extensively studied analogues feature a carboxamide group at the C-3 position. Modifications to this C-3 carboxamide side chain are paramount for achieving high affinity and selectivity. The nature of the substituent on the carboxamide nitrogen directly influences how the ligand fits into the binding pocket of its target receptor.

Structure-activity relationship studies have consistently shown that incorporating a large, often cyclic, lipophilic group on the C-3 carboxamide is beneficial for CB2 receptor affinity. nih.gov Specifically, a 4-methylcyclohexyl carboxamide group was identified as a highly effective substituent for conferring potent and selective CB2 activity. acs.org The preference for bulky cycloalkyl rings, such as cycloheptyl, on the carboxamide function has been noted to improve both affinity and selectivity for the CB2 receptor. nih.gov The development of potent anticancer candidates from the 1,4-dihydro-4-oxo-1-proparagyl-1,8-naphthyridine-3-carboxamide series also underscores the importance of the C-3 side chain in achieving the desired pharmacological profile and favorable pharmacokinetic properties. nih.gov

| Side Chain at C-3 | Modification | Effect on Pharmacological Profile | Reference |

| Carboxamide | Introduction of large cycloalkyl rings (e.g., 4-methylcyclohexyl, cycloheptyl) | Significantly improves affinity and selectivity for the CB2 receptor. | nih.govacs.org |

| Carboxamide | Various N-substituents | Modulates anticancer activity and pharmacokinetic properties like metabolic stability and tumor uptake. | nih.gov |

Stereochemical Effects on Receptor Binding and Pharmacological Efficacy

The three-dimensional arrangement of atoms (stereochemistry) within a drug molecule can have a profound impact on its interaction with a chiral biological target like a receptor. For 1,8-naphthyridine analogues, particularly those with cyclic substituents on the side chain, stereochemistry is a key factor in determining receptor binding affinity and efficacy.

In the development of highly selective CB2 agonists based on the 1,8-naphthyridin-2(1H)-on-3-carboxamide scaffold, researchers investigated the effects of stereoisomerism in the cyclohexylamide moiety. nih.gov Specific compounds, such as cis-12 and cis-13, were synthesized and compared to their corresponding trans isomers. nih.gov The results indicated that different stereoisomers can exhibit distinct binding affinities and selectivity profiles. For example, several of these compounds, including the cis isomers, displayed subnanomolar affinity for the CB2 receptor and a selectivity ratio of over 200-fold compared to the CB1 receptor. nih.gov This highlights that precise control over the stereochemistry of the side chain is essential for optimizing the pharmacological properties of these ligands.

| Compound | Stereochemistry | CB2 Receptor Affinity (Ki) | CB1/CB2 Selectivity | Reference |

| 12 | trans | Subnanomolar | >200 | nih.gov |

| cis-12 | cis | Subnanomolar | >200 | nih.gov |

| 13 | trans | Subnanomolar | >200 | nih.gov |

| cis-13 | cis | Subnanomolar | >200 | nih.gov |

Rational Design Principles for Enhancing Potency, Selectivity, and Biological Target Engagement

The collective SAR and SPR data provide a clear set of rational design principles for creating novel 1,8-naphthyridine derivatives with optimized pharmacological profiles, particularly as selective CB2 receptor ligands. nih.govnih.gov

Core Scaffold Selection : The 1,8-naphthyridin-2(1H)-one-3-carboxamide framework is a privileged scaffold that serves as an excellent starting point for developing potent and highly selective CB2 ligands. nih.govnih.govbgu.ac.il Its hydrophilicity compared to other scaffolds can also be advantageous in reducing non-specific binding. mdpi.com

N-1 Position Functionalization : To achieve high affinity, the N-1 position of the naphthyridine ring should be substituted with appropriate groups. Benzyl and n-pentyl groups have proven effective in enhancing binding to the CB2 receptor. nih.govnih.gov

C-3 Side Chain Optimization : The C-3 position must be functionalized with a carboxamide bearing a large, lipophilic N-substituent. Bulky cycloalkyl groups, such as 4-methylcyclohexylamide, are critical for strong and selective engagement with the CB2 receptor. nih.govacs.org

C-6 Position as a "Functional Switch" : The C-6 position is a key modulator of functional activity. It should remain unsubstituted for agonist activity. Conversely, introducing substituents at C-6 can be a deliberate strategy to design antagonists or inverse agonists. acs.orgbgu.ac.il

Stereochemical Control : The stereochemistry of substituents, especially on the C-3 side chain, must be carefully controlled. The selection of the correct isomer (e.g., cis vs. trans) is crucial for maximizing receptor binding and efficacy. nih.gov

By adhering to these principles, medicinal chemists can systematically design and synthesize new 1,8-naphthyridine analogues with improved potency, enhanced selectivity for their intended biological target, and a precisely tailored pharmacological response.

Computational and Theoretical Investigations of 1,8 Naphthyridin 2 Butyric Acid Derivatives

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how 1,8-naphthyridine (B1210474) derivatives interact with their biological targets at a molecular level.

Molecular docking studies have been instrumental in elucidating the binding modes of 1,8-naphthyridine derivatives with a range of biological targets. These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that are crucial for the biological activity of these compounds.

For instance, in the context of antimicrobial activity, derivatives of the 1,8-naphthyridine scaffold have been shown to share structural similarities with DNA Gyrase B. bibliomed.org Docking studies of 1,8-naphthyridine-3-carboxylic acid derivatives with the Salmonella typhi OmpF complexed with ciprofloxacin (B1669076) indicated that these compounds could act as covalent crosslinkers on DNA gyrase B. semanticscholar.org

In the pursuit of anti-Parkinson's agents, derivatives of 1,8-naphthyridine were investigated for their potential to act as antagonists for the Adenosine A2A receptor. nih.gov Docking studies revealed that modifications at the 3rd position of the naphthyridine nucleus, particularly with secondary amines, enhanced binding efficiency. nih.gov For example, compound 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c) and N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1, 4, 4a, 8a- tetrahydro-1,8-naphthyridine-3-carboxamide (13b) showed high docking scores, indicating a strong binding affinity towards the A2A receptor. nih.gov

Furthermore, in the development of antihistaminic agents, molecular docking was used to understand the interaction of new 1,8-naphthyridine-3-carboxylic acid analogues with the H1 receptor. nih.gov The insights gained from these docking studies helped in designing compounds with promising bronchorelaxant effects. nih.gov Other studies have explored the interaction of 1,8-naphthyridine derivatives with the human estrogen receptor, identifying compounds with better binding energy than the standard drug, Tamoxifen. researchgate.net The binding of novel 1,8-naphthyridine derivatives to topoisomerase II has also been investigated, with docking studies showing a high score of binding energy and the formation of multiple hydrogen bonds with amino acid residues at the binding site. researchgate.net

Beyond just predicting the binding pose, computational methods can also estimate the binding affinity between a ligand and its target. These predictions, often expressed as docking scores or binding energies, are crucial for ranking potential drug candidates. For example, in the study of potential anti-breast cancer agents, several 1,8-naphthyridine derivatives were found to have superior docking scores compared to Tamoxifen when docked into the human estrogen receptor. researchgate.net Specifically, two compounds exhibited docking scores of -147.054 and -147.819 Kcal/mol, respectively, which were better than that of the standard drug. researchgate.net

Pharmacophore mapping is another powerful computational tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.gov This "map" can then be used to design new molecules with improved potency or to search databases for existing compounds with the desired features. nih.gov For 1,8-naphthyridine derivatives, pharmacophore models have been developed to guide the design of new inhibitors for targets like cyclin-dependent kinase 8 (CDK8). nih.gov These models highlight the importance of steric, electrostatic, and hydrogen bond donor interactions for bioactivity. nih.gov The process involves constructing and validating pharmacophore maps for the orthosteric sites of receptors, which can then be used for virtual screening and fragment-based drug design. nih.gov

| Target Receptor/Enzyme | Derivative Series | Key Findings from Docking/Affinity Studies | Reference |

| DNA Gyrase B | 1,8-Naphthyridine derivatives | Shared structural complimentary with the enzyme. | bibliomed.org |

| Salmonella typhi OmpF | 1,8-Naphthyridine-3-carboxylic acid derivatives | Acted as covalent crosslinkers on DNA gyrase B. | semanticscholar.org |

| Human Estrogen Receptor | Novel 1,8-naphthyridine derivatives | Better binding energy and docking scores than Tamoxifen. | researchgate.net |

| H1 Receptor | 1,8-Naphthyridine-3-carboxylic acid analogues | Understanding of molecular interaction and binding mode, guiding design of antihistaminic agents. | nih.gov |

| Adenosine A2A Receptor | 1,8-Naphthyridine derivatives | Modification at the 3rd position with secondary amines enhanced binding efficiency. | nih.gov |

| Topoisomerase II | Novel 1,8-naphthyridine derivatives | High binding energy score and formation of multiple hydrogen bonds. | researchgate.net |

Quantum Chemical Calculations and Spectroscopic Correlations for Structural and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, geometry, and reactivity of molecules. researchgate.net These methods can be used to calculate various molecular properties, including orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies. For 1,8-naphthyridine derivatives, DFT studies have been employed to assess their stability. researchgate.net The insights from these calculations can be correlated with experimental spectroscopic data (e.g., FT-IR, NMR) to validate the computational models and provide a more comprehensive picture of the molecular properties.

In Silico Screening and Predictive Modeling for Bioactivity Profiling

In silico screening involves the use of computational methods to screen large libraries of compounds to identify those with a high probability of having a desired biological activity. This approach significantly reduces the time and cost associated with experimental screening. For 1,8-naphthyridine derivatives, in silico methods have been used to predict a wide range of biological activities.